S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil: is a chemical compound with the molecular formula C₁₉H₂₃N₅O₆S and a molecular weight of 449.48 g/mol . It is an impurity of Vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor . This compound is primarily used in research and development settings to study the properties and effects of Vardenafil and its related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves multiple steps, starting from the parent compound Vardenafil. The process typically includes:
Desethylation: Removal of the ethyl group from the piperidine ring.
Glycine Conjugation: Introduction of a glycine moiety to the desethylated compound.
The reaction conditions often involve the use of organic solvents like methanol and DMSO, with heating to facilitate the reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desaturated compounds .
Scientific Research Applications
S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has several scientific research applications:
Chemistry: Used as a reference standard to study the properties and behavior of Vardenafil and its impurities.
Biology: Investigated for its effects on biological systems, particularly in relation to PDE5 inhibition.
Medicine: Studied for its potential therapeutic applications and side effects.
Industry: Utilized in the development and quality control of pharmaceutical products containing Vardenafil.
Mechanism of Action
The mechanism of action of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves the inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle tissues and increased blood flow . The molecular targets include the PDE5 enzyme and the cGMP pathway .
Comparison with Similar Compounds
Similar Compounds
Vardenafil: The parent compound, also a PDE5 inhibitor.
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor.
Uniqueness
S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is unique due to its specific structural modifications, which make it an important reference standard for studying Vardenafil and its related compounds .
Properties
CAS No. |
448184-54-1 |
---|---|
Molecular Formula |
C₁₉H₂₃N₅O₆S |
Molecular Weight |
449.48 |
Synonyms |
N-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]glycine; Vardenafil Glycene Impurity |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.